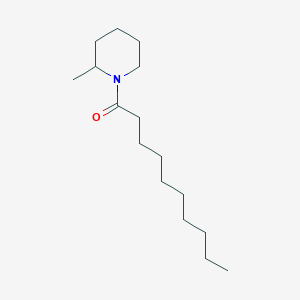

1-(2-Methylpiperidin-1-yl)decan-1-one

Descripción general

Descripción

1-(2-Methylpiperidin-1-yl)decan-1-one is an organic compound with the molecular formula C16H31NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique structure, which combines a piperidine ring with a decanone chain, making it a subject of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpiperidin-1-yl)decan-1-one typically involves the reaction of 2-methylpiperidine with decanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Step 1: 2-Methylpiperidine is reacted with decanoyl chloride.

Step 2: Triethylamine is added to neutralize the hydrochloric acid by-product.

Step 3: The reaction mixture is stirred at room temperature for several hours.

Step 4: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methylpiperidin-1-yl)decan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: Formation of decanoic acid or other oxidized derivatives.

Reduction: Formation of 1-(2-Methylpiperidin-1-yl)decan-1-ol.

Substitution: Various substituted piperidine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-(2-Methylpiperidin-1-yl)decan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2-Methylpiperidin-1-yl)decan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The decanone chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparación Con Compuestos Similares

1-(Piperidin-1-yl)decan-1-one: Lacks the methyl group on the piperidine ring.

1-(2-Methylpiperidin-1-yl)octan-1-one: Has a shorter alkyl chain compared to 1-(2-Methylpiperidin-1-yl)decan-1-one.

1-(2-Methylpiperidin-1-yl)dodecan-1-one: Has a longer alkyl chain compared to this compound.

Uniqueness: this compound is unique due to its specific combination of a methyl-substituted piperidine ring and a decanone chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Actividad Biológica

1-(2-Methylpiperidin-1-yl)decan-1-one, also known by its CAS number 4629-12-3, is a piperidine derivative characterized by a decanone backbone. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

- Neuroprotective Effects : Similar piperidine derivatives have shown neuroprotective properties, indicating potential applications in neurodegenerative diseases.

- Anticancer Activity : Some derivatives have been explored for their ability to induce apoptosis in cancer cells.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The exact pathways remain under investigation, but potential mechanisms include:

- Inhibition of Enzymatic Activity : Like many piperidine derivatives, it may inhibit key enzymes involved in metabolic pathways, thereby exerting therapeutic effects.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has identified several analogs with varying substitutions on the piperidine ring and aliphatic chain. For instance:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Methylpiperidin-1-yl)decan-1-one | Piperidine derivative | Exhibits stronger neuroprotective effects |

| 2-(2-Methylpiperidin-3-yloxy)decane | Ether derivative | Enhanced solubility properties |

| N-Methylpiperidine | Simple piperidine | Basic structure; less complex biologically |

These modifications can significantly influence the compound's pharmacokinetics and efficacy.

Case Studies and Research Findings

Recent studies have explored the biological activity of piperidine derivatives, including this compound. Notable findings include:

- Anticancer Activity : A study demonstrated that certain piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, showing better performance than established chemotherapeutics like bleomycin .

- Neuroprotective Effects : Research indicated that compounds with similar structures could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential in treating Alzheimer's disease .

- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed promising results against Mycobacterium tuberculosis, with certain analogs showing significant inhibition rates .

Propiedades

IUPAC Name |

1-(2-methylpiperidin-1-yl)decan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-3-4-5-6-7-8-9-13-16(18)17-14-11-10-12-15(17)2/h15H,3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVGAXNBNSHLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N1CCCCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307793 | |

| Record name | 1-(2-methylpiperidin-1-yl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4629-12-3 | |

| Record name | NSC195047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-methylpiperidin-1-yl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.